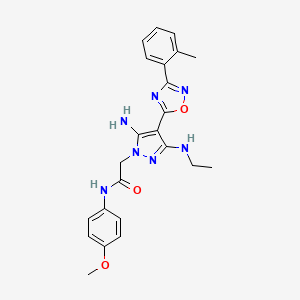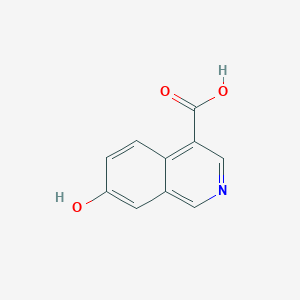![molecular formula C20H26N6O3 B2695352 1'-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4'-bipiperidine]-4'-carboxamide CAS No. 440332-16-1](/img/structure/B2695352.png)
1'-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4'-bipiperidine]-4'-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4’-bipiperidine]-4’-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a triazinone ring fused with a benzene ring, an acetyl group, and a bipiperidine moiety. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Mécanisme D'action
Target of Action
The primary targets of the compound 1’-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4’-bipiperidine]-4’-carboxamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and learning .
Mode of Action
The compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode . The compound can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .
Biochemical Pathways
The inhibition of AChE and BuChE by the compound affects the cholinergic pathway . This pathway involves the synthesis, release, and degradation of acetylcholine, a neurotransmitter. By inhibiting AChE and BuChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels due to the inhibition of AChE and BuChE . This could potentially lead to improved cognitive function, making the compound a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer’s disease .
Analyse Biochimique
Biochemical Properties
The compound interacts with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), exhibiting excellent inhibition against BuChE and moderate inhibitory activity toward AChE . This suggests that 1’-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4’-bipiperidine]-4’-carboxamide can bind to the active sites of these enzymes, thereby inhibiting their activity.
Cellular Effects
By inhibiting AChE and BuChE, it could potentially increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission .
Molecular Mechanism
The molecular mechanism of action of 1’-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4’-bipiperidine]-4’-carboxamide involves binding to the active sites of AChE and BuChE, inhibiting their activity . This inhibition is likely due to the formation of a reversible complex between the compound and the enzyme, preventing the hydrolysis of acetylcholine.
Temporal Effects in Laboratory Settings
Given its biochemical properties, it is likely that its effects would be observed shortly after administration and would persist as long as the compound remains in the system and is able to inhibit AChE and BuChE .
Metabolic Pathways
Given its structure and known interactions, it is likely metabolized by enzymes in the liver and excreted via the kidneys .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4’-bipiperidine]-4’-carboxamide typically involves multiple steps, starting with the preparation of the triazinone core. One common method involves the condensation of 1,2,3-benzotriazin-4(3H)-one with an appropriate acetylating agent under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium acetate and a solvent like acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1’-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4’-bipiperidine]-4’-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
1’-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4’-bipiperidine]-4’-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: A simpler triazinone derivative that serves as a precursor in the synthesis of more complex compounds.
4-Oxobenzo[d][1,2,3]triazin-pyridinium-phenylacetamide: A related compound with potential anti-Alzheimer activity.
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: Another triazinone derivative with distinct chemical properties and applications.
Uniqueness
1’-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4’-bipiperidine]-4’-carboxamide stands out due to its complex structure, which combines a triazinone ring with a bipiperidine moiety. This unique arrangement allows it to participate in a wider range of chemical reactions and enhances its potential biological activities compared to simpler triazinone derivatives .
Propriétés
IUPAC Name |
1-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]-4-piperidin-1-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3/c21-19(29)20(25-10-4-1-5-11-25)8-12-24(13-9-20)17(27)14-26-18(28)15-6-2-3-7-16(15)22-23-26/h2-3,6-7H,1,4-5,8-14H2,(H2,21,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXLAXVFEJKIJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4N=N3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,4,6-Trichloropyridin-3-yl)sulfonylamino]propanamide](/img/structure/B2695277.png)
![2-({6-methyl-4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2695278.png)
![3-METHOXY-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE](/img/structure/B2695279.png)

![4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2695283.png)


![6-Butyl-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2695287.png)

![N-(4-chloro-2-fluorophenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2695289.png)
![3-((5-((2-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2695290.png)
![8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2695291.png)
